molecular formula C13H16O3 B12517645 Benzaldehyde, 2-[(5-oxohexyl)oxy]- CAS No. 676995-85-0

Benzaldehyde, 2-[(5-oxohexyl)oxy]-

Katalognummer: B12517645
CAS-Nummer: 676995-85-0
Molekulargewicht: 220.26 g/mol
InChI-Schlüssel: OJMUOHDRMFMOPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzaldehyde, 2-[(5-oxohexyl)oxy]- is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a benzene ring attached to an aldehyde group and an oxy-substituted hexyl chain. This compound is known for its distinctive almond-like odor and is used in various applications, including organic synthesis and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2-[(5-oxohexyl)oxy]- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with a suitable hexyl derivative under controlled conditions. The reaction typically requires the presence of a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of Benzaldehyde, 2-[(5-oxohexyl)oxy]- often involves large-scale chemical processes. These processes may include the use of advanced reactors and continuous flow systems to enhance efficiency and scalability. The choice of raw materials and reaction conditions is critical to achieving high-quality products.

Analyse Chemischer Reaktionen

Types of Reactions

Benzaldehyde, 2-[(5-oxohexyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens and nitrating agents.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Wissenschaftliche Forschungsanwendungen

Benzaldehyde, 2-[(5-oxohexyl)oxy]- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and the development of new compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Benzaldehyde, 2-[(5-oxohexyl)oxy]- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to various biochemical effects. Additionally, the aromatic ring and oxy-substituted hexyl chain contribute to the compound’s overall reactivity and interactions with biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzaldehyde: A simpler aromatic aldehyde with similar chemical properties.

    Benzyl Alcohol: A reduction product of benzaldehyde with different reactivity.

    Benzoic Acid: An oxidation product of benzaldehyde with distinct chemical behavior.

Uniqueness

Benzaldehyde, 2-[(5-oxohexyl)oxy]- is unique due to its specific structural features, including the oxy-substituted hexyl chain. This structural modification imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Eigenschaften

CAS-Nummer

676995-85-0

Molekularformel

C13H16O3

Molekulargewicht

220.26 g/mol

IUPAC-Name

2-(5-oxohexoxy)benzaldehyde

InChI

InChI=1S/C13H16O3/c1-11(15)6-4-5-9-16-13-8-3-2-7-12(13)10-14/h2-3,7-8,10H,4-6,9H2,1H3

InChI-Schlüssel

OJMUOHDRMFMOPA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CCCCOC1=CC=CC=C1C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.